Journal Name:Bioresource Technology
Journal ISSN:0960-8524
IF:11.889
Journal Website:https://www.journals.elsevier.com/bioresource-technology
Year of Origin:1991
Publisher:Elsevier Ltd
Number of Articles Per Year:1688
Publishing Cycle:Semimonthly
OA or Not:Not
Bioresource Technology ( IF 11.889 ) Pub Date: 2022-12-23 , DOI: 10.1039/D2SD00183G
A novel sensitive and selective ZnO/Co3O4/rGO nanocomposite was fabricated using a hydrothermal method and used as a non-enzymatic electrochemical sensor for the detection of glucose. The morphology and structure of the ZnO/Co3O4/rGO composite were characterized using UV-vis spectroscopy, X-ray diffraction (XRD) and Fourier transform infrared (FTIR) techniques. The electrochemical properties of the as-synthesized nanomaterials were characterized by cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and single potential time base (TB) amperometry. The ZnO/Co3O4/rGO nanocomposite exhibited excellent electrochemical performance with higher catalytic activity, lower working potential (0.55 V), and low charge transfer resistance for the electrochemical oxidation of glucose, which can be attributed to the presence of high conductive reduced graphene oxide sheets on the surface of the electrode. Under optimal conditions, the ZnO/Co3O4/rGO glassy carbon electrode (GCE) modified electrochemical glucose sensor demonstrated a wide linear range (0.015–10 mM), high sensitivity (1551.38 μA mM−1 cm−2), low detection limit (0.043 μM) and fast response time (∼3 s) to glucose determination. In addition, the ZnO/Co3O4/rGO/GCE sensor was able to detect glucose even in the presence of biologically interfering molecules and chloride ions. The sensor achieved appreciable repeatability, reproducibility, and long-term stability. Moreover, the practical application of the ZnO/Co3O4/rGO/GCE electrochemical sensor is very appropriate for the detection of glucose in real samples for medical diagnostic and food industries, and the results positively agreed with those collected using the spectrophotometric method in the hospital and the glucose label value in food industries.
Bioresource Technology ( IF 11.889 ) Pub Date: 2022-11-14 , DOI: 10.1039/D2SD90026B
A graphical abstract is available for this content
Bioresource Technology ( IF 11.889 ) Pub Date: 2022-05-19 , DOI: 10.1039/D2SD90012B
A graphical abstract is available for this content
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-09-14 , DOI: 10.1039/D3SD90017G
A graphical abstract is available for this content
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-09-02 , DOI: 10.1039/D3SD00152K
Norovirus (NoV) possesses a significant risk for outbreaks of acute gastroenteritis all over the world. In this study, a visual genogroup identification method was demonstrated for the rapid and simultaneous screening of high-risk human NoV GI and GII based on a well-integrated platform using multiple polymerase chain reactions (mPCR) and lateral flow strips (LFS). Different tagged primer sets are designed for the simultaneous amplification of NoV GI and GII, amplicons of both genogroups can be visually judged with molecular LFS. The high amplification efficiency of PCR and the simplicity of LFS were well integrated for the on-site simultaneous identification of NoV GI and GII genogroups. The whole identification process can be completed in 1 hour with a visual limit of detection (vLOD) as low as 6 copies/reaction (25 μL). The identification performance was evaluated by the detection of clinical samples of NoV GI and GII and satisfactory results were achieved for the simultaneous genogroups identification of NoV. This molecular LFS method holds great promise for wide applications in the rapid screening of acute outbreaks of pandemics in resource-limited settings.
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-09-23 , DOI: 10.1039/D3SD00198A
The ultrasensitive and rapid detection of antibiotics is crucial for environmental monitoring and risk management. However, achieving ultrasensitive and in situ detection of antibiotics remains a formidable challenge. Here, we present the development of optical & electrochemical fiber sensors for the ultrasensitive, rapid, and in situ detection of antibiotic ciprofloxacin (CIP). In this study, the fiber sensor can act as an electrochemical working electrode while exciting surface plasmon resonance to monitor the entire electrochemical kinetic process in real-time. During the electrochemical detection process, Cu2+ exhibits a prominent stripping peak current response, which can be effectively suppressed by CIP due to the formation of complexes between Cu2+ and CIP. The relative change in Cu2+ response serves as the basis for CIP detection. The experiment demonstrates exceptional sensitivity at the femtomolar (fM) level, rapid detection within 255 s, and high specificity in CIP detection. In addition, the recovery rate of CIP is successfully assessed using a spiked test method in a seawater sample. The proposed optical & electrochemical fiber sensors open new avenues for in situ biochemical detection in diverse fields, particularly in hazardous and confined aquatic environments.
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-08-17 , DOI: 10.1039/D3SD00139C
The catalytic efficiency of catalysts may be greatly improved by their ordered assembly. To verify this assumption, metal–organic frameworks (MOFs) were selected as the model. In this work, three catalysts of the luminol–hydrogen peroxide (H2O2) system were employed for the construction of gold nanoparticle functionalized Cu–hemin MOFs (Au@MOFs), which were later used as labels for the electrochemical stripping chemiluminescent (ESCL) detection of cardiac troponin I (cTnI). Au@MOFs, with a three-dimensional flower spherical structure, good conductivity, open active centers and catalytic sites, could greatly accelerate the decomposition of H2O2, enhancing the electrochemiluminescent (ECL) signal of the luminol–H2O2 system significantly. Further combined with the electrochemical stripping of copper ions, the ESCL process with three-component synergistic amplification could be realized. Based on the excellent catalytic performance of Au@MOFs, a “sandwich-type” ESCL immunosensor was developed for the determination of cTnI. The constructed ESCL sensor exhibited good stability and repeatability with a low limit of detection down to 0.78 fg mL−1, and had been successfully used for the detection of human serum samples with satisfactory results.
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-03-06 , DOI: 10.1039/D3SD00020F
A 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was designed and synthesized to develop a novel fluorescent chemosensor for Cu2+ and Zn2+. The as-fabricated BBMP showed an excited-state intramolecular proton-transfer (ESIPT) fluorescence emission at 542 nm that was selectively and efficiently quenched by Cu2+ in a Tris-HCl solution (70% THF, pH = 7.4) due to the inhibition of ESIPT upon binding to metal ions. In contrast, the addition of Zn2+ not only resulted in a substantial decline in the original ESIPT fluorescence of BBMP but was also accompanied by the appearance of a new blue fluorescence emission at 462 nm. This indicated the potential for the present BBMP as a novel fluorescent probe for Cu2+ (turn-off) and Zn2+ (ratiometric turn-on) detection in aqueous solutions. The linear range and detection limit were found to be 0–5 μM and 0.16 μM for Cu2+, as well as 0–10 μM and 0.1 μM for Zn2+, respectively. A 2 : 1/1 : 1 coordination mode between BBMP and Cu2+/Zn2+ was confirmed by Job plots and mass analysis. Potential practical applications were also demonstrated by the analysis of real water samples and living cell imaging.
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-05-03 , DOI: 10.1039/D2SD00138A
Innovation in infection based point-of-care (PoC) diagnostics is vital to avoid unnecessary use of antibiotics and the development of antimicrobial resistance. Several groups including our research team have in recent years successfully miniaturised phenotypic antibiotic susceptibility tests (AST) of isolated bacterial strains, providing validation that miniaturised AST can match conventional microbiological methods. Some studies have also shown the feasibility of direct testing (without isolation or purification), specifically for urinary tract infections, paving the way for direct microfluidic AST systems at PoC. As rate of bacteria growth is intrinsically linked to the temperature of incubation, transferring miniaturised AST nearer the patient requires building new capabilities in terms of temperature control at PoC, furthermore widespread clinical use will require mass-manufacturing of microfluidic test strips and direct testing of urine samples. This study shows for the first-time application of microcapillary antibiotic susceptibility testing (mcAST) directly from clinical samples, using minimal equipment and simple liquid handling, and with kinetics of growth recorded using a smartphone camera. A complete PoC–mcAST system was presented and tested using 12 clinical samples sent to a clinical laboratory for microbiological analysis. The test showed 100% accuracy for determining bacteria in urine above the clinical threshold (5 out of 12 positive) and achieved 95% categorical agreement for 5 positive urines tested with 4 antibiotics (nitrofurantoin, ciprofloxacin, trimethoprim and cephalexin) within 6 h compared to the reference standard overnight AST method. A kinetic model is presented for metabolization of resazurin, demonstrating kinetics of degradation of resazurin in microcapillaries follow those observed for a microtiter plate, with time for AST dependent on the initial CFU ml−1 of uropathogenic bacteria in the urine sample. In addition, we show for the first time that use of air-drying for mass-manufacturing and deposition of AST reagents within the inner surface of mcAST strips matches results obtained with standard AST methods. These results take mcAST a step closer to clinical application, for example as PoC support for antibiotic prescription decisions within a day.
Bioresource Technology ( IF 11.889 ) Pub Date: 2023-03-17 , DOI: 10.1039/D3SD90007J
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | AGRICULTURAL ENGINEERING 农业工程1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
25.10 | 251 | Science Citation Index Science Citation Index Expanded | Not |
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